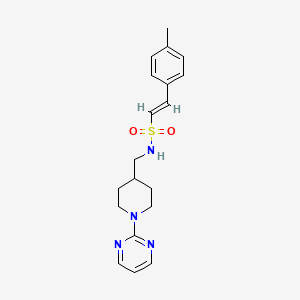
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme involved in the signaling pathways of immune cells, and its inhibition has shown promising results in the treatment of various cancers and autoimmune disorders.
作用機序
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide works by irreversibly binding to the BTK enzyme, thereby inhibiting its activity and downstream signaling pathways. BTK is an important mediator of B-cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B-cells. This mechanism has been shown to be effective in various cancers and autoimmune disorders, where B-cells play a key role in disease pathogenesis.
Biochemical and physiological effects:
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases. The compound has also been shown to have good oral bioavailability and a favorable safety profile, with no significant toxicity observed in preclinical studies. In addition, (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide has been shown to penetrate the blood-brain barrier, which may be useful in the treatment of central nervous system disorders.
実験室実験の利点と制限
The advantages of using (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide in lab experiments include its high potency and selectivity, as well as its favorable pharmacokinetic and pharmacodynamic properties. The compound has been extensively characterized in preclinical models, and its mechanism of action is well understood. However, the limitations of using (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide include its irreversible binding to BTK, which may limit its use in certain experimental settings. In addition, the compound may have limited efficacy in certain cancers or autoimmune disorders where B-cells are not the primary driver of disease pathogenesis.
将来の方向性
There are several future directions for research on (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide, including the development of combination therapies with other targeted agents or immunotherapies. In addition, the compound may have potential applications in the treatment of other diseases beyond cancer and autoimmune disorders, such as viral infections or neurodegenerative diseases. Further studies are needed to fully understand the potential of (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide in these areas, and to optimize its use in clinical settings.
合成法
The synthesis of (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of a pyrimidine derivative with a piperidine derivative, followed by subsequent functionalization of the resulting intermediate to obtain the final product. The synthesis has been optimized to achieve high yields and purity, and the product has been characterized by various analytical techniques.
科学的研究の応用
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting tumor growth and reducing inflammation. The compound has been tested in various cell lines and animal models, and has demonstrated good pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-16-3-5-17(6-4-16)9-14-26(24,25)22-15-18-7-12-23(13-8-18)19-20-10-2-11-21-19/h2-6,9-11,14,18,22H,7-8,12-13,15H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGXPKCJFDSFOM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934524.png)
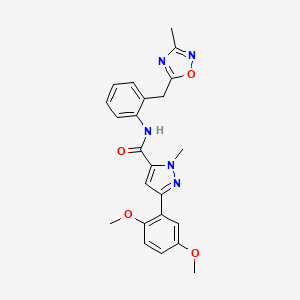
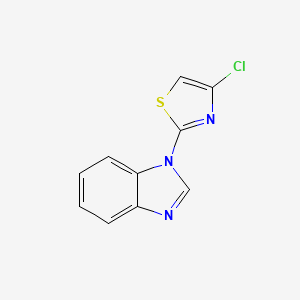
![2-Chloro-5-[(phenylsulfonyl)methyl]pyridine](/img/structure/B2934529.png)
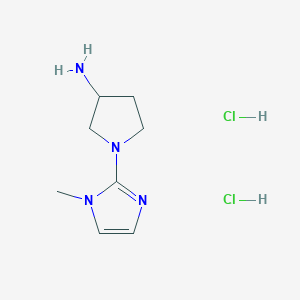
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2934532.png)

![N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]-3,3-dimethylbutanehydrazide](/img/structure/B2934534.png)
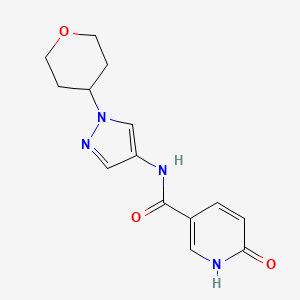
![N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide](/img/structure/B2934538.png)



![3-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2934546.png)